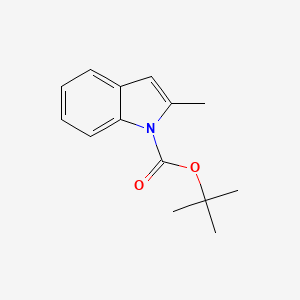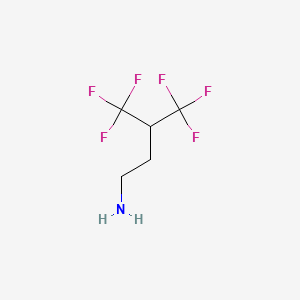
1-(4-Chlorophenyl)-1H-pyrazol-5-amine
概要
説明
1-(4-Chlorophenyl)-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a 4-chlorophenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the 4-chlorophenyl group imparts unique chemical properties, making it a valuable intermediate in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
1-(4-Chlorophenyl)-1H-pyrazol-5-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with 4-chlorobenzaldehyde. The reaction typically proceeds under acidic or basic conditions, often using catalysts to enhance the yield and selectivity.
-
Cyclization Method
Starting Materials: 4-chlorobenzaldehyde and hydrazine hydrate.
Reaction Conditions: The reaction is carried out in ethanol or methanol as a solvent, with the addition of a catalytic amount of acetic acid or hydrochloric acid.
Procedure: The mixture is heated under reflux for several hours until the formation of the pyrazole ring is complete. The product is then isolated by filtration and purified by recrystallization.
-
Alternative Method
Starting Materials: 4-chlorophenylhydrazine and ethyl acetoacetate.
Reaction Conditions: The reaction is conducted in the presence of a base such as sodium ethoxide or potassium carbonate.
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then extracted and purified.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and reduced production costs. Additionally, solvent recovery and recycling are often implemented to minimize environmental impact.
化学反応の分析
Types of Reactions
1-(4-Chlorophenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
-
Substitution Reactions
Reagents: Halogenating agents, nucleophiles.
Conditions: Typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Products: Substituted pyrazole derivatives.
-
Oxidation Reactions
Reagents: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Conducted under acidic or basic conditions.
Products: Oxidized pyrazole derivatives.
-
Reduction Reactions
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Typically performed in anhydrous solvents.
Products: Reduced pyrazole derivatives.
Common Reagents and Conditions
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
科学的研究の応用
1-(4-Chlorophenyl)-1H-pyrazol-5-amine has several scientific research applications:
-
Medicinal Chemistry
Anticancer Agents: Used as a building block in the synthesis of potential anticancer drugs.
Anti-inflammatory Agents: Investigated for its anti-inflammatory properties.
-
Material Science
Organic Semiconductors: Utilized in the development of organic semiconductors for electronic devices.
Dye-Sensitized Solar Cells: Employed in the synthesis of dyes for solar cells.
-
Biological Research
Enzyme Inhibitors: Studied as potential inhibitors of specific enzymes involved in disease pathways.
Receptor Modulators: Explored for its ability to modulate biological receptors.
作用機序
The mechanism of action of 1-(4-Chlorophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, in medicinal chemistry, it may inhibit the activity of enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular pathways depend on the specific application and target.
類似化合物との比較
1-(4-Chlorophenyl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
-
1-Phenyl-1H-pyrazol-5-amine
Similarity: Both compounds contain a pyrazole ring with a phenyl substitution.
Difference: The presence of a chlorine atom in this compound imparts different chemical properties and reactivity.
-
1-(4-Bromophenyl)-1H-pyrazol-5-amine
Similarity: Both compounds have a halogen-substituted phenyl group.
Difference: The bromine atom in 1-(4-Bromophenyl)-1H-pyrazol-5-amine may lead to different reactivity and biological activity compared to the chlorine atom.
-
1-(4-Methylphenyl)-1H-pyrazol-5-amine
Similarity: Both compounds feature a substituted phenyl group.
Difference: The methyl group in 1-(4-Methylphenyl)-1H-pyrazol-5-amine results in different steric and electronic effects compared to the chlorine atom.
特性
IUPAC Name |
2-(4-chlorophenyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-7-1-3-8(4-2-7)13-9(11)5-6-12-13/h1-6H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXYXQGSWRTPHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=CC=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20480360 | |
| Record name | 1-(4-Chlorophenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14678-97-8 | |
| Record name | 1-(4-Chlorophenyl)-1H-pyrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14678-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chlorophenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-chlorophenyl)-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














